molecular formula C10H9N3O2S B13131141 6-(Methylsulfanyl)-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 51235-20-2

6-(Methylsulfanyl)-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B13131141
CAS No.: 51235-20-2
M. Wt: 235.26 g/mol
InChI Key: UWEHLMQCPQFCNV-UHFFFAOYSA-N
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Description

6-(Methylthio)-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The structure of 6-(Methylthio)-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione consists of a triazine ring substituted with a methylthio group and a phenyl group, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylthio)-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. One common method is the sequential substitution of the three chlorides of cyanuric chloride by O-, N-, and S-centered nucleophiles . The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for 6-(Methylthio)-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione may involve large-scale batch or continuous processes. These methods often utilize similar synthetic routes as laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

6-(Methylthio)-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to form partially or fully reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio or phenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-(Methylthio)-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Methylthio)-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

6-(Methylthio)-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

Properties

CAS No.

51235-20-2

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

6-methylsulfanyl-3-phenyl-1H-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C10H9N3O2S/c1-16-8-11-9(14)13(10(15)12-8)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12,14,15)

InChI Key

UWEHLMQCPQFCNV-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=O)N(C(=O)N1)C2=CC=CC=C2

Origin of Product

United States

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